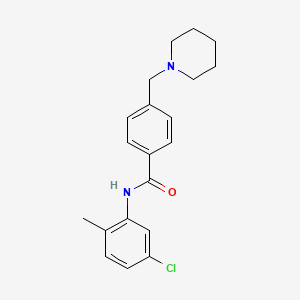![molecular formula C15H22ClNO2 B4440145 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride](/img/structure/B4440145.png)
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride
Overview
Description
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 4-bromobut-2-enyl bromide to form 4-(2-methoxyphenoxy)but-2-enyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-methoxyphenoxy)but-2-ynyl]azepane: Another compound with a similar structure but featuring an azepane ring instead of pyrrolidine.
N-[2-(2-methoxyphenoxy)ethyl]-1-butanamine hydrochloride: A related compound with a different alkyl chain and amine structure.
Uniqueness
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride is unique due to its specific combination of a pyrrolidine ring and a methoxyphenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-17-14-8-2-3-9-15(14)18-13-7-6-12-16-10-4-5-11-16;/h2-3,6-9H,4-5,10-13H2,1H3;1H/b7-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHPCWJLVPVOEF-UHDJGPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)
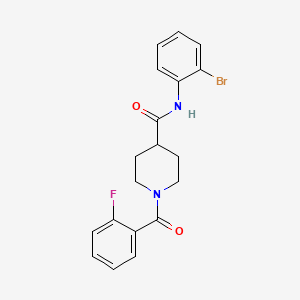
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4440086.png)
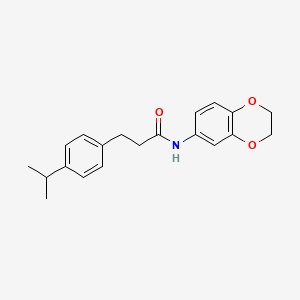
![Ethyl {2-methoxy-4-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
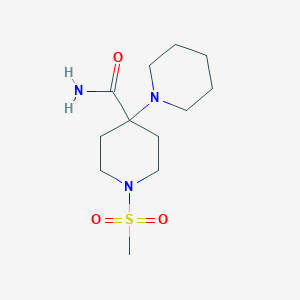
![methyl 2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-4-oxo-1H-quinoline-6-carboxylate](/img/structure/B4440114.png)
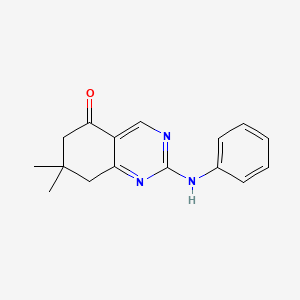
![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
